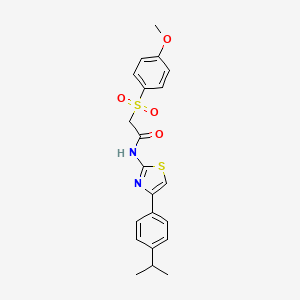
N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiazole and acetamide derivatives have been widely studied for their diverse biological activities and chemical properties. These compounds often serve as key intermediates in the synthesis of pharmaceuticals and exhibit a range of pharmacological activities.
Synthesis Analysis
Synthesis approaches for thiazole and acetamide derivatives typically involve nucleophilic substitution reactions, cyclization, and condensation processes. For example, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized from aromatic organic acids, demonstrating the versatility of synthetic strategies for these compounds (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structures of thiazole and acetamide derivatives are characterized by various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These studies reveal detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding their chemical behavior and biological activity. For instance, the structures of two N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were elucidated, showing V-shaped molecules with significant intermolecular interactions (Boechat et al., 2011).
Scientific Research Applications
Anticonvulsant Activity
- Compounds with a sulfonamide thiazole moiety, including those similar to the queried chemical, have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds demonstrated protection against picrotoxin-induced convulsions, indicating potential applications in treating seizures or related neurological conditions (Farag et al., 2012).
Antioxidant and Anti-inflammatory Properties
- A study focused on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, which share structural similarities with the queried compound, revealed significant antioxidant and anti-inflammatory activities. These findings suggest potential applications in managing oxidative stress and inflammation-related disorders (Koppireddi et al., 2013).
Antimicrobial Activity
- Novel thiazole derivatives, including those resembling the queried compound, have shown potent antimicrobial properties. These findings indicate potential applications in developing new antibacterial and antifungal agents (Saravanan et al., 2010).
Anticancer and Antiviral Potential
- Research on 2-pyrazoline-substituted 4-thiazolidinones, structurally related to the queried compound, has demonstrated selective inhibition of leukemia cell lines and notable antiviral activity against specific virus strains. This suggests potential applications in cancer and antiviral therapies (Havrylyuk et al., 2013).
COX Inhibitory Activity
- Derivatives of the queried compound, particularly those with a 4-methoxyphenyl group, have shown strong inhibitory activity on COX-2 enzyme, indicating potential applications in managing inflammation and pain (Ertas et al., 2022).
Crystal Structure Analysis
- The crystal structures of similar (oxothiazolidin-2-ylidene)acetamides have been described, providing valuable insights for drug design and pharmaceutical research (Galushchinskiy et al., 2017).
properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-14(2)15-4-6-16(7-5-15)19-12-28-21(22-19)23-20(24)13-29(25,26)18-10-8-17(27-3)9-11-18/h4-12,14H,13H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJAYSFWYPZFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

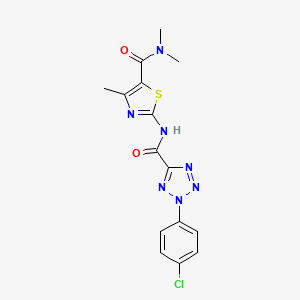

![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496774.png)
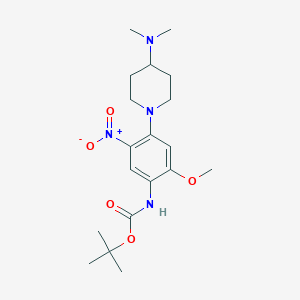
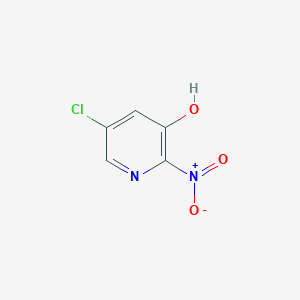
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2496780.png)
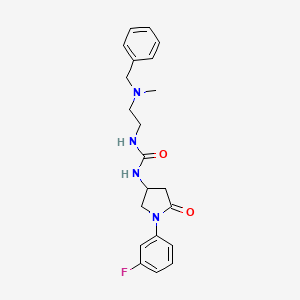
![3,4,9-trimethyl-7-(naphthylmethyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]p urine-6,8-dione](/img/structure/B2496782.png)
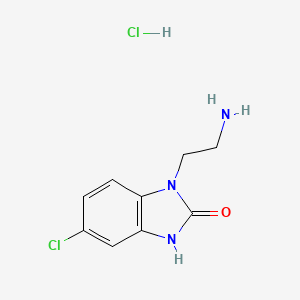
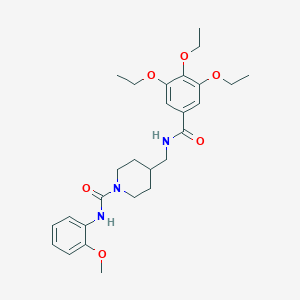

![Ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2496787.png)
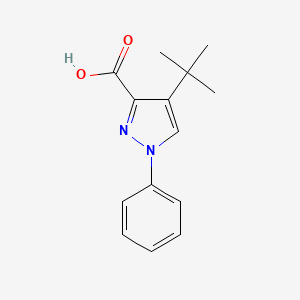
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)